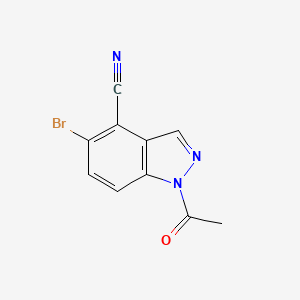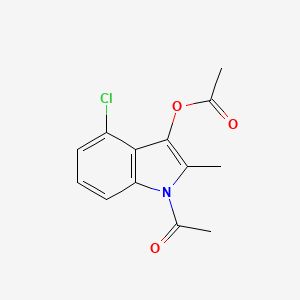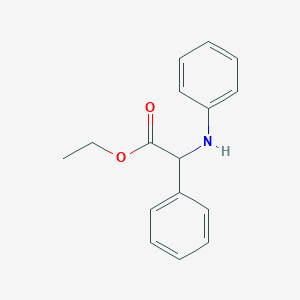![molecular formula C15H12FNaO2 B11857439 Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a sodium salt of a carboxylic acid, with a biphenyl core substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Nitration and Reduction: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene.
Coupling and Esterification: The biphenyl core is constructed through Suzuki coupling reactions, followed by esterification to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale nitration, reduction, and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluoro and methyl groups on the biphenyl core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced or removed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Medicine: Investigated for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the biphenyl core can influence the compound’s binding affinity and specificity. The acetate group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-Fluoro-3-methylbiphenyl: Lacks the acetate group, which may affect its solubility and reactivity.
2-Fluoro-4-methylbiphenyl: Similar structure but different substitution pattern, leading to variations in chemical properties.
2-Fluoro-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group, influencing its acidity and reactivity.
Properties
Molecular Formula |
C15H12FNaO2 |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
sodium;2-(3-fluoro-2-methyl-4-phenylphenyl)acetate |
InChI |
InChI=1S/C15H13FO2.Na/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 |
InChI Key |
PNALXQDSKLVLDV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)



![2-(Isopropylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11857387.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)








